![molecular formula C29H30N4O2 B2890636 N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941989-71-5](/img/structure/B2890636.png)
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as DPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Molecular Structure and Properties
- Structural Aspects and Host-Guest Complexes : Research on amide-containing isoquinoline derivatives (structurally related to the queried compound) has explored their structural aspects, including the formation of gels and crystalline solids with mineral acids, and host-guest complexes with enhanced fluorescence emission. Such studies highlight the potential for designing materials with specific physical properties or for applications in sensing and molecular recognition (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
- Antimicrobial and Antiprotozoal Agents : New quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting the potential utility of structurally related compounds in developing new antimicrobial and antiprotozoal therapies (Patel et al., 2017).
Fluorescent Properties and Chemical Synthesis
- Lanthanide Complexes with Aryl Amide Ligands : Studies on lanthanide(III) complexes with aryl amide ligands related to the queried compound have been conducted to investigate their fluorescent properties. Such research can inform the development of novel materials for optical applications, including sensors and luminescent markers (Wu, Cheng, Yan, & Tang, 2008).
Anion Coordination and Crystal Engineering
- Different Spatial Orientations of Amide Derivatives : Studies on the anion coordination capabilities of amide derivatives, including those structurally related to the queried compound, offer insights into crystal engineering and the design of materials with specific interaction properties (Kalita & Baruah, 2010).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-21-17-22(2)19-24(18-21)30-28(34)20-35-26-10-6-7-23-11-12-27(31-29(23)26)33-15-13-32(14-16-33)25-8-4-3-5-9-25/h3-12,17-19H,13-16,20H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPDWTZUOCPREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide |
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